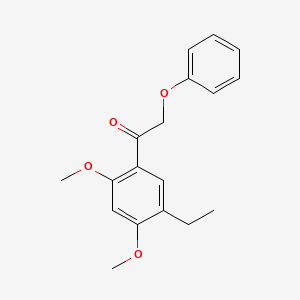![molecular formula C20H23NO3 B5860778 4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine](/img/structure/B5860778.png)
4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine, also known as DMXAA, is a synthetic compound that has shown potential as an anticancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The exact mechanism of action of 4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. This compound has been shown to stimulate the production of cytokines, which are proteins that play a key role in the immune response. It is also believed that this compound may inhibit the formation of new blood vessels in tumors, which can help to starve the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). This compound has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. In addition, this compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in animal models. This makes it a valuable tool for studying cancer biology and developing new anticancer therapies. However, this compound has some limitations for lab experiments. It has been shown to have some toxic effects on normal cells, which can limit its use in certain experiments. In addition, this compound has a short half-life in the body, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine. One area of interest is the development of new synthesis methods that can increase the yield and purity of this compound. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new anticancer therapies. In addition, there is interest in exploring the use of this compound in combination with other anticancer agents to enhance their efficacy. Finally, there is interest in investigating the potential anti-inflammatory and antiviral activities of this compound.
Méthodes De Synthèse
4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine is synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with benzoyl chloride to form 4-(3,4-dimethylphenoxy)benzoyl chloride. This intermediate is then reacted with morpholine to form this compound. The synthesis method has been optimized over the years to increase the yield and purity of this compound.
Applications De Recherche Scientifique
4-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}morpholine has been extensively studied for its anticancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. This compound has also been investigated for its potential use in combination with other anticancer agents to enhance their efficacy. In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory and antiviral activities.
Propriétés
IUPAC Name |
[4-[(3,4-dimethylphenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-3-8-19(13-16(15)2)24-14-17-4-6-18(7-5-17)20(22)21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZBWRICPWOFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)
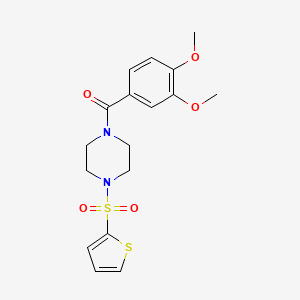
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-3-quinolinyl)methyl]propanamide](/img/structure/B5860719.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5860720.png)

![4-chloro-N'-[(4-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5860736.png)
![methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5860737.png)
![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
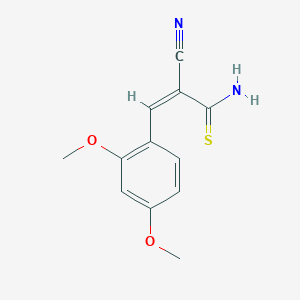
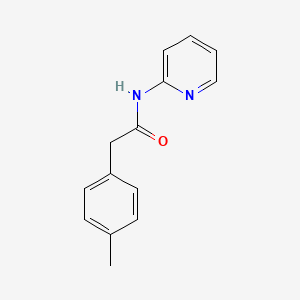
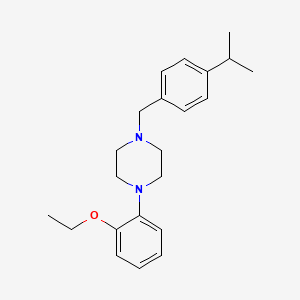
![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![2-[(4-chlorophenyl)thio]-N-1-naphthylacetamide](/img/structure/B5860793.png)
